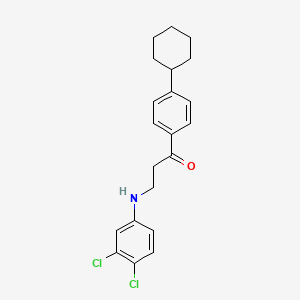

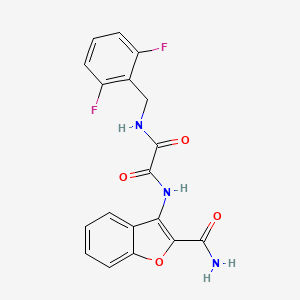

![molecular formula C14H11IN2O2S B2951836 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 882562-73-4](/img/structure/B2951836.png)

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct information available on the synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine, related compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridines have been synthesized through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another method involves the synthesis of 2′-iodo- N -phenyl-1-tosyl-spiro [3,1-benzoxazine-4,1′-cycloalkan]-2-imines by reacting N -tosyl- N - (2-cycloalk-1-en-1-ylphenyl)- N ′-phenylureas with iodine at room temperature .科学的研究の応用

Comprehensive Analysis of “3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine” Applications

Synthesis of Sulfonyl Fluorides

3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine: can be utilized in the synthesis of sulfonyl fluorides, which are valuable in various biological and pharmaceutical applications. Sulfonyl fluorides exhibit a unique stability-reactivity balance, making them suitable for selective covalent interactions with specific amino acids or proteins .

Development of Protease Inhibitors

The compound’s ability to interact with active site amino acids allows for the development of SF-type protease inhibitors. These inhibitors are crucial in the study of enzyme activity and have potential therapeutic applications, particularly in targeting diseases that involve proteases .

Creation of Diagnostic Biomarkers

The stability and reactivity of sulfonyl fluorides derived from this compound make them ideal for creating diagnostic biomarkers, especially in positron emission tomography (PET) imaging. This application is significant in the early detection and monitoring of diseases .

Antibacterial Agents

Research suggests that derivatives of sulfonyl fluorides, which can be synthesized from this compound, have shown effectiveness in killing Gram-negative bacteria. This opens up potential for developing new antibacterial treatments .

Synthesis of 1,2,3-Triazoles

The compound can serve as a precursor in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are important in medicinal chemistry. These triazoles have applications as anticancer, anti-HIV, antimalarial, antiplasmodial, and antibacterial agents .

Organic Transformations

Due to its structural features, this compound can be used in various organic transformations, serving as an intermediate for synthesizing complex molecules with diverse biological activities .

Photoinitiated Reactions

The iodo and sulfonyl groups in the compound make it suitable for photoinitiated reactions, particularly in the synthesis of β-iodovinyl sulfones. These reactions are valuable in the field of photochemistry and can lead to the development of light-responsive materials .

Chemical Biology Probes

The compound’s derivatives can act as covalent probes in chemical biology, enabling the targeting of active-site amino acid residues. This application is crucial for understanding protein functions and interactions at a molecular level .

特性

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-8-16-7-6-14(12)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQADHRMGDYEFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2951756.png)

![1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2951757.png)

![N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951759.png)

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2951761.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)